molecular formula C6H11NO3 B6359526 3-(Dimethylamino)oxetane-3-carboxylic acid CAS No. 1785079-66-4

3-(Dimethylamino)oxetane-3-carboxylic acid

Cat. No. B6359526
CAS RN: 1785079-66-4
M. Wt: 145.16 g/mol
InChI Key: QQJVQJNOUUGBOH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)oxetane-3-carboxylic acid is a derivative of oxetane . Oxetanes are four-membered ring compounds containing one oxygen and three carbon atoms . They are stable, highly reactive, and have a high ring strain, making them valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of oxetanes often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be enhanced by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetanes can be further manipulated to access a range of oxetane derivatives . For example, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)oxetane-3-carboxylic acid is characterized by a four-membered oxetane ring with a carboxylic acid and a dimethylamino group attached . The molecular weight is 117.10 g/mol .


Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For instance, they can be formed through the opening of an epoxide ring with a ylide . They can also undergo bromination or epoxidation . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 3-(Dimethylamino)oxetane-3-carboxylic acid is not mentioned in the retrieved papers, oxetanes in general are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Future Directions

Oxetanes, including 3-(Dimethylamino)oxetane-3-carboxylic acid, are attracting the attention of pharmacologists, physicians, and chemists as important motifs for discovering new drugs due to their interesting physicochemical properties . They are expected to play a significant role in future drug discovery campaigns .

properties

IUPAC Name

3-(dimethylamino)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7(2)6(5(8)9)3-10-4-6/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJVQJNOUUGBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)oxetane-3-carboxylic acid

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